Ethyl 5-Acetylisoxazole-3-Carboxylate
Overview
Description
Ethyl 5-Acetylisoxazole-3-Carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
Ethyl 5-Acetylisoxazole-3-Carboxylate is a compound that has been identified as an inhibitor of Bacterial Serine Acetyltransferase (SAT) . SAT is an enzyme that catalyzes the rate-limiting step of L-cysteine biosynthesis in bacteria . This biosynthetic machinery is absent in mammals, making it a promising drug target .
Mode of Action
It is known that the compound interacts with sat, inhibiting its function and thereby disrupting the biosynthesis of l-cysteine in bacteria .
Biochemical Pathways
The inhibition of SAT by this compound affects the L-cysteine biosynthesis pathway in bacteria . L-cysteine is a crucial amino acid that plays a significant role in various biochemical processes. By inhibiting SAT, the compound disrupts these processes, potentially affecting the growth and survival of bacteria .
Result of Action
The inhibition of SAT by this compound results in the disruption of L-cysteine biosynthesis in bacteria . This disruption can potentially affect the growth and survival of bacteria, making the compound a potential antibacterial agent . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 5-Acetylisoxazole-3-Carboxylate are not well-studied. Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure and functional groups of the isoxazole compound.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Acetylisoxazole-3-Carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction mixture is typically filtered and concentrated in vacuo, and the residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Acetylisoxazole-3-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-Acetylisoxazole-3-Carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-Methylisoxazole-3-Carboxylate
- Ethyl 5-Phenylisoxazole-3-Carboxylate
- Ethyl 3,5-Dimethyl-4-Isoxazolecarboxylate
Uniqueness
Ethyl 5-Acetylisoxazole-3-Carboxylate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and in the study of biological systems .
Properties
IUPAC Name |
ethyl 5-acetyl-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRTVZOVQOWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371300 | |
Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104776-70-7 | |
Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-isoxazole-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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